3-Methyl-1-piperidin-3-ylbutan-1-one
Overview
Description
3-Methyl-1-piperidin-3-ylbutan-1-one is a chemical compound with the molecular formula C10H19NO. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-Methyl-1-piperidin-3-ylbutan-1-one typically involves the reaction of 3-methylbutan-1-one with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Methyl-1-piperidin-3-ylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base to form new derivatives.
Scientific Research Applications
3-Methyl-1-piperidin-3-ylbutan-1-one is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its use in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Methyl-1-piperidin-3-ylbutan-1-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, potentially affecting neurotransmitter release and uptake. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-1-piperidin-3-ylbutan-1-one can be compared with other piperidine derivatives such as:
1-Butanone, 3-methyl-1-(3-piperidinyl): Similar in structure but may have different functional groups affecting its reactivity and applications.
Piperidine: The parent compound, which is simpler in structure and widely used in organic synthesis.
3-Methylpiperidine: Another derivative with a different substitution pattern, leading to variations in chemical behavior and applications.
Properties
IUPAC Name |
3-methyl-1-piperidin-3-ylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXSEWOKQSFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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